molecular formula C27H16ClN3OS B12377025 Topoisomerase II inhibitor 19

Topoisomerase II inhibitor 19

Cat. No.: B12377025
M. Wt: 466.0 g/mol
InChI Key: CUEQLLQQRPISFS-XLVZBRSZSA-N
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Description

Topoisomerase II inhibitor 19 is a compound that targets the enzyme topoisomerase II, which plays a crucial role in DNA replication, transcription, and repair. This enzyme is essential for the proper functioning of cells, and its inhibition can lead to cell death, making topoisomerase II inhibitors valuable in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of topoisomerase II inhibitor 19 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase II inhibitor 19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific pH, temperature, and solvent systems to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Topoisomerase II inhibitor 19 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase II inhibitor 19 exerts its effects by binding to the topoisomerase II enzyme and preventing it from performing its normal function of cleaving and re-ligating DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the ATPase domain and the DNA-binding domain of the enzyme, and the pathways involved include the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Topoisomerase II inhibitor 19 is unique compared to other similar compounds due to its specific binding affinity and lower cytotoxicity. Similar compounds include:

Properties

Molecular Formula

C27H16ClN3OS

Molecular Weight

466.0 g/mol

IUPAC Name

(2E)-2-[4-(4-chlorophenyl)-3-phenyl-2-sulfanylideneimidazol-1-yl]iminoacenaphthylen-1-one

InChI

InChI=1S/C27H16ClN3OS/c28-19-14-12-17(13-15-19)23-16-30(27(33)31(23)20-8-2-1-3-9-20)29-25-21-10-4-6-18-7-5-11-22(24(18)21)26(25)32/h1-16H/b29-25+

InChI Key

CUEQLLQQRPISFS-XLVZBRSZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=CN(C2=S)/N=C/3\C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN(C2=S)N=C3C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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